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Compound of Interest

Compound Name: 2-(2-butoxyethoxy)acetic Acid

Cat. No.: B1266689 Get Quote

Introduction

2-(2-butoxyethoxy)acetic acid (CAS No. 82941-26-2) is a carboxylic acid derivative of

diethylene glycol monobutyl ether.[1] As a metabolite and a compound of interest in various

chemical and biological studies, a thorough understanding of its structural and spectroscopic

properties is essential for researchers, scientists, and drug development professionals. This

technical guide provides a summary of predicted spectroscopic data for 2-(2-
butoxyethoxy)acetic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such

data are also presented.

Note on Data Availability: Extensive searches of publicly available spectroscopic databases did

not yield experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for 2-(2-
butoxyethoxy)acetic acid. The data presented herein is therefore predicted based on

computational models and should be used as a reference pending experimental verification.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(2-butoxyethoxy)acetic
acid. These predictions are generated using standard computational algorithms and provide an

expected spectral profile for the compound.
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Predicted ¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~4.15 Singlet 2H O-CH₂-COOH

~3.70 Triplet 2H -O-CH₂-CH₂-O-

~3.60 Triplet 2H -O-CH₂-CH₂-O-

~3.45 Triplet 2H Bu-O-CH₂-

~1.55 Quintet 2H -CH₂-CH₂-CH₃

~1.35 Sextet 2H -CH₂-CH₂-CH₃

~0.90 Triplet 3H -CH₂-CH₃

Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~175 C=O

~71.5 Bu-O-CH₂-

~70.8 -O-CH₂-CH₂-O-

~70.2 -O-CH₂-CH₂-O-

~68.5 O-CH₂-COOH

~31.7 -CH₂-CH₂-CH₃

~19.2 -CH₂-CH₂-CH₃

~13.8 -CH₂-CH₃
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad
O-H stretch (carboxylic acid

dimer)

2950-2870 Medium-Strong C-H stretch (alkane)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

~1300-1440 Medium C-H bend (alkane)

~1210-1320 Medium C-O stretch (acid) / O-H bend

~1050-1150 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)
Predicted Mass Spectrum Fragments (Electron Ionization)

m/z Possible Fragment

176 [M]⁺ (Molecular Ion)

131 [M - COOH]⁺

117 [M - CH₂COOH]⁺

87 [CH₂(CH₂)₂CH₂OCH₂]⁺

73
[OCH₂CH₂OCH₃]⁺ (rearranged) or

[CH₂CH₂OCH₂COOH]⁺

57 [C₄H₉]⁺

45 [COOH]⁺

Experimental Protocols
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The following sections detail generalized experimental procedures for acquiring spectroscopic

data for a liquid carboxylic acid like 2-(2-butoxyethoxy)acetic acid.

NMR Spectroscopy (¹H and ¹³C)
A standard approach for obtaining NMR spectra of a liquid organic acid involves dissolution in a

deuterated solvent and analysis using a high-field NMR spectrometer.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-butoxyethoxy)acetic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

one is not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set,

although they may be optimized as needed.

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters

include the spectral width, acquisition time, relaxation delay, and number of scans. For

carboxylic acids, a wider spectral width is often used to observe the downfield acidic proton.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is typically acquired with

proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A

sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied. The

chemical shifts are referenced to the internal standard (TMS at 0 ppm).
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Diagram 1: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
For a neat liquid sample, Attenuated Total Reflectance (ATR) or transmission through salt

plates are common FTIR techniques.

Protocol (ATR-FTIR):

Background Scan: A background spectrum of the clean, empty ATR crystal is collected. This

accounts for atmospheric and instrumental interferences.

Sample Application: A small drop of neat 2-(2-butoxyethoxy)acetic acid is placed directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Sample Scan: The sample spectrum is acquired. The infrared beam passes through the ATR

crystal and reflects off the internal surface in contact with the sample. At each reflection, the

beam penetrates a small distance into the sample, and absorption occurs at specific

frequencies.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g.,

isopropanol) after the measurement.
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Diagram 2: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile or semi-

volatile compounds like 2-(2-butoxyethoxy)acetic acid, though derivatization may be required

to improve volatility and thermal stability.

Protocol (GC-MS with Derivatization):

Derivatization (Optional but Recommended): Carboxylic acids are often converted to more

volatile esters (e.g., methyl or trimethylsilyl esters) prior to GC analysis. For example,

esterification can be achieved by reacting the sample with a reagent like BF₃ in methanol.
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Silylation can be performed using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA).

Sample Injection: A small volume (typically 1 µL) of the diluted, derivatized sample is injected

into the GC inlet, which is heated to vaporize the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The column separates the components of the sample based on

their boiling points and interactions with the column's stationary phase.

Ionization: As the separated components elute from the column, they enter the mass

spectrometer's ion source. In Electron Ionization (EI) mode, a high-energy electron beam

bombards the molecules, causing them to ionize and fragment in a reproducible manner.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at each m/z value, generating a

mass spectrum for each eluting component. The resulting data includes a chromatogram

(signal intensity vs. retention time) and a mass spectrum for the peak of interest.

Sample Preparation Gas Chromatography Mass Spectrometry

Derivatize Sample
(e.g., Esterification) Inject into GC Separate on Column Ionize & Fragment Analyze by m/z Detect Ions Final Spectrum

Click to download full resolution via product page

Diagram 3: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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